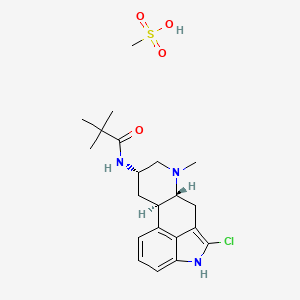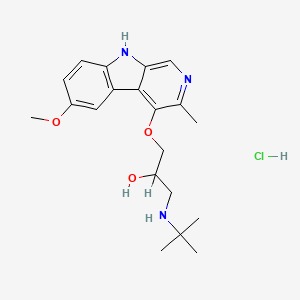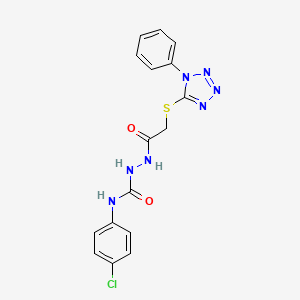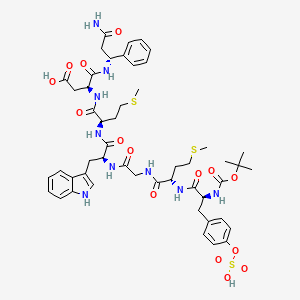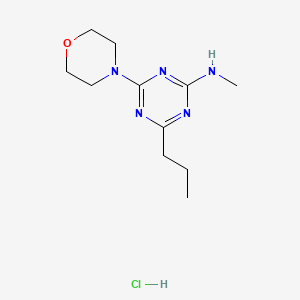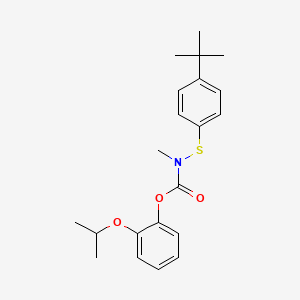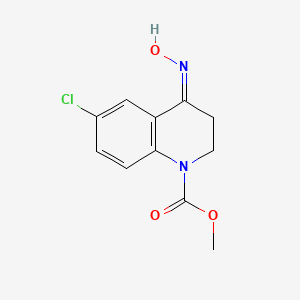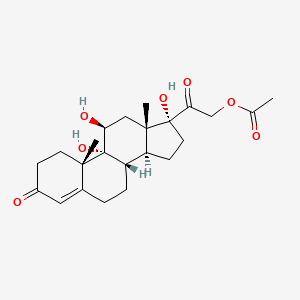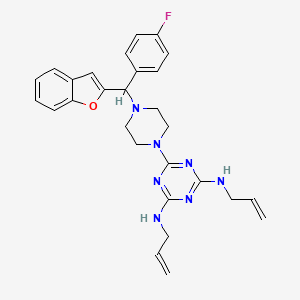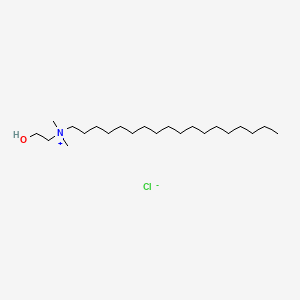
1-Octadecanaminium, N-(2-hydroxyethyl)-N,N-dimethyl-, chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Octadecanaminium, N-(2-hydroxyethyl)-N,N-dimethyl-, chloride is a quaternary ammonium compound with the molecular formula C23H50ClNO2. It is commonly used in various industrial and scientific applications due to its surfactant properties. This compound is known for its ability to reduce surface tension, making it valuable in formulations for detergents, disinfectants, and other cleaning agents .
Métodos De Preparación
The synthesis of 1-Octadecanaminium, N-(2-hydroxyethyl)-N,N-dimethyl-, chloride typically involves the quaternization of N,N-dimethylethanolamine with octadecyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium salt. Industrial production methods often involve large-scale batch or continuous processes, utilizing high-purity reactants and optimized reaction conditions to achieve high yields and purity .
Análisis De Reacciones Químicas
1-Octadecanaminium, N-(2-hydroxyethyl)-N,N-dimethyl-, chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as hydroxide ions. .
Aplicaciones Científicas De Investigación
1-Octadecanaminium, N-(2-hydroxyethyl)-N,N-dimethyl-, chloride has a wide range of scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture and molecular biology for its ability to disrupt cell membranes and facilitate the extraction of cellular components.
Medicine: Investigated for its potential antimicrobial properties and use in disinfectant formulations.
Mecanismo De Acción
The mechanism of action of 1-Octadecanaminium, N-(2-hydroxyethyl)-N,N-dimethyl-, chloride primarily involves its interaction with lipid membranes. The compound’s hydrophobic tail inserts into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in antimicrobial applications, where it can effectively kill bacteria and other microorganisms by compromising their cell membranes .
Comparación Con Compuestos Similares
1-Octadecanaminium, N-(2-hydroxyethyl)-N,N-dimethyl-, chloride can be compared with other quaternary ammonium compounds such as:
Cetyltrimethylammonium chloride (CTAC): Similar in structure but with a shorter alkyl chain, making it less hydrophobic.
Benzalkonium chloride (BAC): Contains a benzyl group, providing different antimicrobial properties.
Dodecyltrimethylammonium chloride (DTAC): Has a shorter alkyl chain, affecting its surfactant properties and applications. The uniqueness of this compound lies in its long alkyl chain, which enhances its hydrophobic interactions and surfactant efficiency
Propiedades
Número CAS |
13018-95-6 |
|---|---|
Fórmula molecular |
C22H48NO.Cl C22H48ClNO |
Peso molecular |
378.1 g/mol |
Nombre IUPAC |
2-hydroxyethyl-dimethyl-octadecylazanium;chloride |
InChI |
InChI=1S/C22H48NO.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(2,3)21-22-24;/h24H,4-22H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
QOLLYDAQOZBRAL-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCCCC[N+](C)(C)CCO.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



